molecular formula C20H21BrN4O4 B4241759 4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide

4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide

Cat. No.: B4241759
M. Wt: 461.3 g/mol
InChI Key: CAUKDAHMNZARQU-UHFFFAOYSA-N
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Description

4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl ring, an oxadiazole moiety, and a pyridinylbutanamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This can be achieved through bromination of 3-ethoxy-4-methoxyphenol using bromine in the presence of a suitable catalyst. The resulting brominated compound is then subjected to a series of reactions to introduce the oxadiazole ring and the pyridinylbutanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the multi-step synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyridinylbutanamide group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide involves its interaction with specific molecular targets. The oxadiazole ring and the pyridinylbutanamide group are known to interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-ethoxy-4-hydroxybenzaldehyde
  • 3-bromo-4-methoxybenzaldehyde
  • 4-methoxyphenylboronic acid

Uniqueness

What sets 4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide apart from similar compounds is its combination of functional groups, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O4/c1-3-28-16-11-13(10-15(21)19(16)27-2)20-24-18(29-25-20)8-4-7-17(26)23-14-6-5-9-22-12-14/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUKDAHMNZARQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide
Reactant of Route 2
Reactant of Route 2
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide
Reactant of Route 3
Reactant of Route 3
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide
Reactant of Route 4
Reactant of Route 4
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide
Reactant of Route 5
Reactant of Route 5
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide
Reactant of Route 6
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide

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